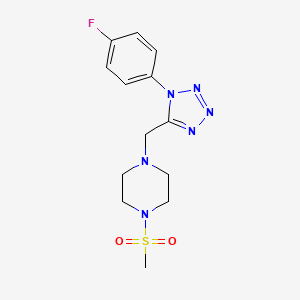
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine is a useful research compound. Its molecular formula is C13H17FN6O2S and its molecular weight is 340.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H23FN6O4S, with a molecular weight of approximately 410.4 g/mol. The structure features a tetrazole ring, a fluorophenyl group, and a methylsulfonyl substituent on the piperazine ring.
| Property | Value |
|---|---|
| Molecular Formula | C19H23FN6O4S |
| Molecular Weight | 410.4 g/mol |
| IUPAC Name | N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-(methylsulfonyl)piperazine |
| CAS Number | 1049380-11-1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrazole Ring : Achieved through cyclization reactions involving azides.
- Substitution Reactions : The introduction of the 4-fluorophenyl group is accomplished via nucleophilic substitution.
- Sulfonylation : The methylsulfonyl group is added through a sulfonylation reaction with appropriate reagents.
- Final Coupling : The final product is obtained by coupling the tetrazole derivative with the piperazine moiety under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in neurotransmitter regulation, which may have implications in treating neurodegenerative diseases.
- Receptor Modulation : It exhibits affinity for sigma receptors, which are implicated in several neurological processes.
Pharmacological Studies
Recent studies have demonstrated that derivatives of this compound possess significant pharmacological effects:
- Anticholinesterase Activity : Some derivatives have shown potent inhibition against acetylcholinesterase (AChE), suggesting potential use in Alzheimer's disease treatment .
- Neuroprotective Effects : Compounds with similar structures have been evaluated for neuroprotective properties in animal models, showing promise in reducing cognitive decline .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Neurotransmitter Modulation :
- Anticancer Activity :
- In Vivo Efficacy :
Propriétés
IUPAC Name |
1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN6O2S/c1-23(21,22)19-8-6-18(7-9-19)10-13-15-16-17-20(13)12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVQVDONRBBBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














